molecular formula C9H11BrN2O B8229421 2-amino-5-bromo-N,3-dimethylbenzamide

2-amino-5-bromo-N,3-dimethylbenzamide

Cat. No. B8229421
M. Wt: 243.10 g/mol
InChI Key: KGZYALLFLANLBU-UHFFFAOYSA-N
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Description

2-amino-5-bromo-N,3-dimethylbenzamide is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-5-bromo-N,3-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-5-bromo-N,3-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

  • The compound has been synthesized from 7-methylisatin through chlorination, oxidation, and ammonolysis processes, highlighting its synthetic versatility and potential for various applications (Zhang Zho, 2014).

Intermediate in Complex Synthesis

  • It serves as an intermediate in the synthesis of complex molecules like Chloranthraniliprole, which demonstrates its utility in the creation of agricultural chemicals and potentially pharmacological compounds (Zheng Jian-hong, 2012).

Improvement in Synthesis Processes

  • Innovative approaches have been developed to synthesize this compound using safer alternatives like thionyl chloride, highlighting ongoing efforts to improve its production efficiency and safety (Lin Xue, 2013).

Potential in Medical Imaging

  • It has been utilized in the development of serotonin transporter imaging agents, demonstrating its potential applications in medical diagnostics and neuroscience research (G. G. Shiue, P. Fang, C. Shiue, 2003).

Agricultural Chemical Production

properties

IUPAC Name

2-amino-5-bromo-N,3-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-5-3-6(10)4-7(8(5)11)9(13)12-2/h3-4H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZYALLFLANLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-bromo-N,3-dimethylbenzamide

Synthesis routes and methods I

Procedure details

A 1000-mL flask equipped with a mechanical stirrer, thermocouple, condenser and Teflon® fluoropolymer tubing ( 1/16″ (0.16) cm I.D.×⅛″ (0.32 cm) O.D.) (positioned such that the end of the tubing was submerged below the surface of the reaction mixture) was charged with acetic acid (226 mL). A solution of aqueous sodium hydroxide (50%, 25 g) in water (85 g) was added over 15 minutes, and then 2-amino-N,3-dimethylbenzamide (50 g, 0.305 mol) (see PCT Patent Publication WO 2006/062978 for a method of preparation) was added and the mixture was heated at 55° C. A two-necked 200-mL flask fitted on one neck with a Teflon® tubing dip tube was charged with liquid bromine (50.1 g), and the other neck was connected to the Teflon® tubing on the 1000-mL flask. Nitrogen gas was then flowed through the dip tube below the surface of the liquid bromine at a rate of about 0.012 m3 (0.4 cu ft) per h for 2.5 h, during which time all of the bromine evaporated and the bromine vapor entrained in the nitrogen gas flowed out of the two-necked 200-mL flask and entered the reaction mixture through the Teflon® tubing. The reaction temperature was held at about 55° C. during the bromine vapor addition and for 30 minutes thereafter, and then cooled to 45° C. and stirred overnight. A solution of aqueous sodium hydroxide (50%, 52 g) in water (88 mL) was added to the reaction mixture at a rate of 0.8 mL/minute. After about 10% of the total volume of the sodium hydroxide solution had been added, the addition was stopped and the reaction mixture was stirred for 1 h at 45° C. After 1 h the remaining sodium hydroxide solution was added at a rate of 0.8 mL/minute. After the addition was complete, the reaction was stirred for 30 minutes at 45° C., and then cooled to 10° C. and stirred for 1 h. The mixture was filtered and the solid collected was washed with methanol (130 mL) and water (260 mL), and then dried to a constant weight in a vacuum-oven at 45° C. to give the title compound as a solid (67 g, 99.4 area % purity by HPLC, 89.7% yield) melting at 133-135° C.
[Compound]
Name
Teflon
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0 (± 1) mol
Type
reactant
Reaction Step One
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[Compound]
Name
fluoropolymer
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Reaction Step Three
[Compound]
Name
( 0.16 )
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226 mL
Type
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Reaction Step Five
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25 g
Type
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Name
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85 g
Type
solvent
Reaction Step Six
Quantity
50 g
Type
reactant
Reaction Step Seven
[Compound]
Name
Teflon
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0 (± 1) mol
Type
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Reaction Step Eight
Quantity
50.1 g
Type
reactant
Reaction Step Nine
[Compound]
Name
Teflon
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0 (± 1) mol
Type
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Reaction Step Ten
Yield
89.7%

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-N,3-dimethylbenzamide (i.e. the product of Step A of Example 5) (14 g, 85 mmol), acetic acid (50 mL), and water (50 mL) was cooled to 12° C., and concentrated hydrobromic acid (28.5 g, 0.34 mol) was added over 10 minutes at this temperature. Then 30% aqueous hydrogen peroxide (9 g, 0.08 mol) was added over 5 minutes at 10-11° C., and the mixture was allowed to warm slowly to room temperature while being stirred for 2.5 h. Then more concentrated hydrobromic acid (2.9 g) was added, and the mixture was stirred overnight at room temperature. To the mixture was then added water (50 mL) and sodium bisulfite (1.5 g), and then the pH was adjusted to 5-6 by the addition of 50% aqueous sodium hydroxide (˜15 mL). The mixture was filtered, and the solids were washed with water and dried in vacuo to afford the title compound, 19.5 g (94%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
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Reaction Step One
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28.5 g
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9 g
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Reaction Step Five
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15 mL
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Reaction Step Five
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50 mL
Type
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Reaction Step Five

Synthesis routes and methods III

Procedure details

A 1000-mL flask equipped with a mechanical stirrer, thermocouple, condenser and Teflon® fluoropolymer tubing ( 1/16″ (0.16 cm) I.D.×⅛″ (0.32 cm) O.D.) (positioned such that the end of the tubing was submerged below the surface of the reaction mixture) was charged with acetic acid (226 mL). A solution of aqueous sodium hydroxide (50%, 25 g) in water (85 g) was added over 15 minutes, and then 2-amino-N,3-dimethylbenzamide (50 g, 0.305 mol) (see PCT Publication WO 2006/062978 for a method of preparation) was added and the mixture was heated to 55° C. A two-necked 200-mL flask fitted on one neck with Teflon® tubing was charged with liquid bromine (50.1 g), and then the other neck was connected to the Teflon® tubing in the 1000-mL flask. Nitrogen gas was flowed through the Teflon® tubing below the surface of the liquid bromine at a rate of about 0.012 m3 (0.4 cu ft) per h for 2.5 h, during which time all of the liquid bromine evaporated and the bromine vapor entrained in the nitrogen gas flowed out of the two-necked 200-mL flask and entered the reaction mixture through the Teflon® tubing in the 1000-mL flask. The reaction temperature was held at about 55° C. during the bromine vapor addition and for 30 minutes thereafter, and then cooled to 45° C. and stirred overnight. A solution of aqueous sodium hydroxide (50%, 52 g) in water (88 mL) was added to the reaction mixture at a rate of 0.8 mL/minute. After about 10% of the total volume of the sodium hydroxide solution had been added, the addition was stopped and the reaction mixture was stirred at 45° C. for 1 h. After 1 h the remaining sodium hydroxide solution was added at rate of 0.8 mL/minute. After the addition was complete, the reaction mixture was stirred for 30 minutes at 45° C., and then cooled to 10° C. and stirred for 1 h. The mixture was filtered and the solid collected was washed with methanol (130 mL) and water (260 mL), and then dried to a constant weight in a vacuum-oven at 45° C. to give the title compound as a solid (67 g, 99.4 area % purity by HPLC, 89.7% yield) melting at 133-135° C.
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step Two
[Compound]
Name
fluoropolymer
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226 mL
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Reaction Step Four
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25 g
Type
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Reaction Step Five
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85 g
Type
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Reaction Step Five
Quantity
50 g
Type
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Reaction Step Six
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
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Reaction Step Seven
Quantity
50.1 g
Type
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Reaction Step Eight
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Yield
89.7%

Synthesis routes and methods IV

Procedure details

A 1000-mL flask equipped with a mechanical stirrer, thermocouple, condenser and Teflon® fluoropolymer tubing (0.16 cm I.D.×0.32 cm O.D. or 1/16″ I.D.×1/8″ O.D.) (positioned such that the end of the tubing was submerged below the surface of the reaction mixture) was charged with acetic acid (226 mL). A solution of aqueous sodium hydroxide (50%, 25 g) in water (85 g) was added over 15 minutes, and then 2-amino-N,3-dimethylbenzamide (50 g, 0.305 mol) (see PCT Publication WO 2006/062978 for a method of preparation) was added and the mixture was heated at 55° C. A two-necked 200-mL flask fitted on one neck with a dip tube was charged with liquid bromine (50.1 g), and the other neck was connected to the Teflon® tubing on the 1000-mL flask. Nitrogen gas was then flowed through the dip tube below the surface of the liquid bromine at a rate of about 0.012 m3 (0.4 cu ft) per h for 2.5 h, during which time bromine vapor entrained in the nitrogen gas flowed out of the two-necked 200-mL flask and entered the reaction mixture through the Teflon® tubing. Then the reaction temperature was held at about 55° C. during the bromine vapor addition and for 30 minutes thereafter, and then cooled to 45° C. and stirred overnight. A solution of aqueous sodium hydroxide (50%, 52 g) in water (88 mL) was added to the reaction mixture at a rate of 0.8 mL/minute. After about 10% of the total volume of the sodium hydroxide solution had been added, the addition was stopped and the reaction mixture was stirred for 1 h at 45° C. After 1 h the remaining sodium hydroxide solution was added at a rate of 0.8 mL/minute. After the addition was complete, the reaction mixture was stirred for 30 minutes at 45° C., and then cooled to 10° C. and stirred for 1 h. The mixture was filtered and the solid collected was washed with methanol (130 mL) and water (260 mL), and then dried to a constant weight in a vacuum-oven at 45° C. to give the title compound as a solid (67 g, 99.4 area % purity by HPLC, 89.7% yield) melting at 133-135° C.
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Type
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Reaction Step Three
Quantity
52 g
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Quantity
88 mL
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Reaction Step Four
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0 (± 1) mol
Type
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Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
fluoropolymer
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0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
226 mL
Type
reactant
Reaction Step Eight
Quantity
25 g
Type
reactant
Reaction Step Nine
Name
Quantity
85 g
Type
solvent
Reaction Step Nine
Quantity
50 g
Type
reactant
Reaction Step Ten
Quantity
50.1 g
Type
reactant
Reaction Step Eleven
[Compound]
Name
Teflon
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0 (± 1) mol
Type
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Reaction Step Twelve
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Yield
89.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-5-bromo-N,3-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
2-amino-5-bromo-N,3-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
2-amino-5-bromo-N,3-dimethylbenzamide
Reactant of Route 4
2-amino-5-bromo-N,3-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
2-amino-5-bromo-N,3-dimethylbenzamide
Reactant of Route 6
2-amino-5-bromo-N,3-dimethylbenzamide

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